N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide
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Description
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, also known as DMPPA, is a chemical compound that has been studied for its potential applications in scientific research. DMPPA is a pyrazolopyrimidine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Scientific Research Applications
Radiosynthesis for PET Imaging
A derivative within the series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)-2-(4-methoxyphenyl)acetamide, was utilized in the synthesis of DPA-714, a compound designed for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Anticancer Potential
A study explored the design and synthesis of certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for anticancer applications. One compound showed significant cancer cell growth inhibition against eight different cancer cell lines (Al-Sanea et al., 2020).
Development of Isoxazolines and Isoxazoles
Research was conducted on the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. These compounds were prepared through [3+2] cycloaddition and characterized for potential applications in various fields (Rahmouni et al., 2014).
Synthesis for Neuroinflammation Imaging
A series of pyrazolo[1,5-a]pyrimidines, related to the mentioned compound, were synthesized for binding the translocator protein 18 kDa (TSPO). TSPO is recognized as an early biomarker of neuroinflammatory processes. These compounds were also evaluated for in vivo PET imaging in a rodent model of neuroinflammation (Damont et al., 2015).
properties
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-12-8-13(2)23(22-12)18-19-10-15(11-20-18)21-17(24)9-14-4-6-16(25-3)7-5-14/h4-8,10-11H,9H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRGPUCFWYRABB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=C(C=N2)NC(=O)CC3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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